8-[(furan-3-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol 8-[(furan-3-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol
Brand Name: Vulcanchem
CAS No.: 1552960-94-7
VCID: VC6421934
InChI: InChI=1S/C12H17NO2/c14-12-5-10-1-2-11(6-12)13(10)7-9-3-4-15-8-9/h3-4,8,10-12,14H,1-2,5-7H2
SMILES: C1CC2CC(CC1N2CC3=COC=C3)O
Molecular Formula: C12H17NO2
Molecular Weight: 207.273

8-[(furan-3-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol

CAS No.: 1552960-94-7

Cat. No.: VC6421934

Molecular Formula: C12H17NO2

Molecular Weight: 207.273

* For research use only. Not for human or veterinary use.

8-[(furan-3-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol - 1552960-94-7

Specification

CAS No. 1552960-94-7
Molecular Formula C12H17NO2
Molecular Weight 207.273
IUPAC Name 8-(furan-3-ylmethyl)-8-azabicyclo[3.2.1]octan-3-ol
Standard InChI InChI=1S/C12H17NO2/c14-12-5-10-1-2-11(6-12)13(10)7-9-3-4-15-8-9/h3-4,8,10-12,14H,1-2,5-7H2
Standard InChI Key FONKVQNOVHBKDI-UHFFFAOYSA-N
SMILES C1CC2CC(CC1N2CC3=COC=C3)O

Introduction

Synthesis Methods

The synthesis of 8-[(furan-3-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol would likely involve multiple steps, including:

  • Formation of the Bicyclic Core: This could involve cyclization reactions under acidic or basic conditions.

  • Introduction of the Furan Ring: This might be achieved through alkylation or other coupling reactions.

  • Hydroxylation: The introduction of the alcohol group could be via reduction or oxidation reactions.

Chemical Reactions

This compound can undergo various chemical reactions relevant to its functional groups:

  • Oxidation: The alcohol group can be oxidized to form a carbonyl compound.

  • Reduction: The furan ring can be reduced under certain conditions.

  • Substitution: The furan ring can undergo electrophilic substitution reactions.

Potential Biological Activities

While specific data on 8-[(furan-3-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol is limited, compounds with similar structures have shown potential in medicinal chemistry:

  • Antimicrobial Activity: Furan-containing compounds have been explored for their antimicrobial properties.

  • Anticancer Activity: Bicyclic structures with functional groups like furan have been studied for their anticancer potential.

Analytical Techniques

Characterization of this compound would typically involve:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the structure and purity.

  • Mass Spectrometry (MS): To confirm the molecular weight and formula.

Comparison with Related Compounds

Compounds like 8-(furan-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-one have been studied for their potential biological activities and structural uniqueness. These compounds share similarities in their bicyclic structures but differ in functional groups, which can significantly affect their chemical and biological properties.

Data Table: Comparison of Related Compounds

CompoundMolecular FormulaMolecular WeightFunctional GroupsPotential Biological Activities
8-(furan-3-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octaneNot specifiedApproximately 272.308 g/molFuran, TriazoleMedicinal chemistry, pharmacology
8-(furan-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-oneNot specifiedNot specifiedFuran, CarbonylAntimicrobial, anticancer
8-[(furan-3-yl)methyl]-8-azabicyclo[3.2.1]octan-3-olNot specifiedNot specifiedFuran, AlcoholPotential antimicrobial, anticancer

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